Isoproterenol Sulfate
Overview
Description
Isoproterenol Sulfate is the sulfate salt form of isoproterenol, a beta-adrenergic receptor agonist with bronchodilator activity. Isoproterenol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
See also: Isoproterenol (has active moiety).
Scientific Research Applications
Cardiac Effects and Resistance Development
- Cardiac Effects and Resistance : A study by Paterson et al. (1968) discovered that chronic usage of Medihaler-Iso (isoprenaline aerosol) can lead to resistance against its cardiac stimulating effects. This resistance could be due to the conversion of isoprenaline to 3-methoxyisoprenaline, a compound that may act as a weak β-adrenergic-receptor antagonist (Paterson et al., 1968).
Comparative Studies in Bronchodilators
- Comparative Bronchodilator Effectiveness : Freedman et al. (1968) compared Medihaler-Iso with other bronchodilators in asthmatic patients, noting that isoprenaline (Medihaler-Iso) achieved a significant mean peak rise in bronchodilation, indicating its effectiveness in asthma management (Freedman et al., 1968).
Advantages in Chronic Bronchitis Treatment
- Efficacy in Chronic Bronchitis : Feinmann and Newell (1963) conducted a controlled trial demonstrating that Medihaler-Iso effectively improved lung function in chronic bronchitis patients compared to standard hospital nebulizers (Feinmann & Newell, 1963).
Aerodynamic Properties and Dispersion
- Aerodynamic Size Distribution : Hiller et al. (1978) examined the aerodynamic size distribution of Medihaler-Iso aerosols, providing insights into its dispersion characteristics which are crucial for effective pulmonary drug delivery (Hiller et al., 1978).
Mechanism of Action
Target of Action
Isoproterenol sulfate dihydrate, also known as Medihaler-ISO, primarily targets the beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, smooth muscle relaxation, and dilation of blood vessels .
Mode of Action
Upon administration, this compound dihydrate stimulates the beta-1 and beta-2 adrenergic receptors . This stimulation results in the relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle . It also leads to an increase in heart rate and contractility, as well as vasodilation of peripheral vasculature .
Biochemical Pathways
The activation of beta-1 and beta-2 adrenergic receptors by this compound dihydrate affects several biochemical pathways. It leads to glycogenolysis in the liver, glucagon release from the pancreas, and activation of the renin-angiotensin-aldosterone system . These changes result in a variety of downstream effects, including increased heart rate and cardiac output, without vasoconstriction .
Pharmacokinetics
This compound dihydrate is metabolized via conjugation in many tissues, including hepatic and pulmonary tissues . The compound is primarily excreted in the urine as sulfate conjugates . The plasma half-life for this compound dihydrate is approximately two to five minutes , indicating a rapid onset and short duration of action.
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPTVCVZLUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976254 | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-56-4, 299-95-6 | |
Record name | Isoproterenol sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoprenaline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoprenalinsulfat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROTERENOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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